4-Hydroxyxanthone

Descripción

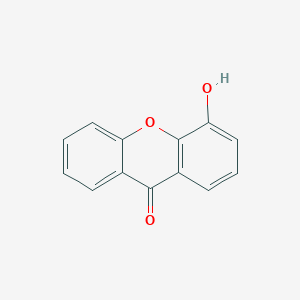

Structure

3D Structure

Propiedades

IUPAC Name |

4-hydroxyxanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8O3/c14-10-6-3-5-9-12(15)8-4-1-2-7-11(8)16-13(9)10/h1-7,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQFPPUAIJHDCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(O2)C(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346349 | |

| Record name | 4-hydroxyxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Hydroxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14686-63-6 | |

| Record name | 4-Hydroxyxanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14686-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Oxidanylxanthen-9-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014686636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-hydroxyxanthen-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-OXIDANYLXANTHEN-9-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DU8IL6F8E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Hydroxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

245 - 246 °C | |

| Record name | 4-Hydroxyxanthone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032999 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Bioprospecting and Isolation Methodologies of 4 Hydroxyxanthone

Botanical and Fungal Sources of 4-Hydroxyxanthone

Xanthones are secondary metabolites found in a variety of higher plants, fungi, and lichens. nih.gov Their distribution is particularly prominent in plant families such as Clusiaceae (Guttiferae), Gentianaceae, Hypericaceae, and Moraceae. nih.govmdpi.com

Higher Plant Species as Bioresources (e.g., Calophyllum, Garcinia, Securidaca Genera)

The compound this compound has been identified in several higher plant species, most notably within the genera Calophyllum, Garcinia, and Securidaca. who.intresearchgate.netbiocrick.com

The genus Calophyllum (family Calophyllaceae) is a well-documented source of xanthones. who.intmdpi.comnih.gov Specifically, this compound has been isolated from the stem bark of Calophyllum inophyllum and Calophyllum soulattri. who.intmost.gov.bdthieme-connect.com It has also been reported in Calophyllum brasiliense and Calophyllum membranaceum. nih.govresearchgate.net Research on the twigs of Calophyllum inophyllum also confirmed the presence of this compound among other xanthone (B1684191) derivatives. cabidigitallibrary.orgresearchgate.net

The Garcinia genus (family Clusiaceae) is another significant contributor to the diversity of known xanthones. amu.edu.azsci-hub.se Studies have successfully isolated this compound from the twigs of Garcinia schomburgkiana and the stems of Garcinia kola. researchgate.nettandfonline.comnih.govresearchgate.net

The Securidaca genus (family Polygalaceae) is also recognized for producing xanthones. nih.govresearchgate.net For instance, 3,7-dimethoxy-4-hydroxyxanthone has been isolated from the stems of Securidaca inappendiculata. biocrick.comresearchgate.netresearchgate.net

The following table summarizes the occurrence of this compound and related compounds in the specified plant genera.

| Genus | Species | Plant Part | Isolated Compound |

| Calophyllum | Calophyllum inophyllum | Stem Bark, Twigs | This compound who.intmost.gov.bdcabidigitallibrary.org |

| Calophyllum soulattri | Stem Bark | This compound who.intmost.gov.bd | |

| Calophyllum brasiliense | Stem Bark | This compound researchgate.net | |

| Calophyllum membranaceum | Not specified | This compound nih.gov | |

| Garcinia | Garcinia schomburgkiana | Twigs | This compound researchgate.nettandfonline.com |

| Garcinia kola | Stems | This compound nih.gov | |

| Securidaca | Securidaca inappendiculata | Stems | 3,7-dimethoxy-4-hydroxyxanthone biocrick.comresearchgate.net |

Fungal and Lichen Systems as Xanthone Producers

While higher plants are a primary source, fungal and lichen systems are also known to produce a wide array of secondary metabolites, including xanthones. nih.govsemanticscholar.org Genera such as Aspergillus, Penicillium, and various mangrove fungi have been identified as xanthone producers. nih.govamu.edu.azsemanticscholar.org Although the broader class of xanthones is found in these organisms, specific documentation of this compound from fungal or lichen sources is less common in the readily available literature compared to plant sources.

Advanced Chromatographic Techniques for this compound Isolation

The isolation and purification of this compound from crude natural extracts rely on a combination of advanced chromatographic methods. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. miamioh.edu

Column Chromatography Applications (e.g., Silica (B1680970) Gel, Sephadex LH-20)

Column chromatography is a fundamental technique for the purification of natural products. researchgate.net For the isolation of this compound, two types of stationary phases are commonly utilized: silica gel and Sephadex LH-20. biocrick.comresearchgate.net

Silica Gel Column Chromatography: Silica gel, a porous form of silicon dioxide (SiO₂), is a polar adsorbent widely used in normal-phase column chromatography. miamioh.edufishersci.caamericanelements.comthermofisher.comnih.gov The separation is based on the polarity of the compounds. Less polar compounds elute first, followed by more polar compounds. The process involves packing a glass column with silica gel and eluting the extract with a solvent system of increasing polarity, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. miamioh.eduup.ac.za Researchers have repeatedly used silica gel column chromatography as a key step in the isolation of this compound from Calophyllum and Garcinia species. who.intbiocrick.comresearchgate.net

Sephadex LH-20 Column Chromatography: Sephadex LH-20 is a size-exclusion chromatography medium made of hydroxypropylated dextran (B179266) beads. nih.govecdybase.orgdoi.org It separates molecules based on their size. Smaller molecules can enter the pores of the beads and are eluted later, while larger molecules are excluded and elute earlier. This technique is particularly effective for separating compounds with similar polarities but different molecular weights. It is frequently used as a final purification step in the isolation of xanthones, including this compound, often following initial separation on silica gel. biocrick.comresearchgate.netdaneshyari.com The use of Sephadex LH-20 has been documented in the purification of compounds from Calophyllum inophyllum and other xanthone-containing plants. biocrick.comresearchgate.net

Preparative Thin-Layer Chromatography (TLC) in Xanthone Purification

Preparative Thin-Layer Chromatography (TLC) is another valuable technique for the purification of small quantities of compounds. It operates on the same principles as analytical TLC but uses thicker silica gel plates to accommodate larger sample loads. After developing the plate, the band corresponding to the desired compound is scraped off, and the compound is eluted from the silica gel with a suitable solvent. Preparative TLC has been specifically mentioned as a method used for the purification of this compound, often as a final polishing step to achieve high purity. biocrick.commost.gov.bd

Synthetic Methodologies and Chemical Derivatization of 4 Hydroxyxanthone

Classical Synthetic Routes for Xanthone (B1684191) Core Formation

The traditional approaches to constructing the xanthone skeleton have been well-established, primarily involving the formation of key intermediates like benzophenones or diaryl ethers. ipb.pt These classical methods, while foundational, often face challenges such as harsh reaction conditions, low yields, and the potential for undesirable side reactions like decarboxylation or auto-condensation. wits.ac.zacore.ac.uk

One of the earliest methods, introduced by Michael and Kostanecki, involved the distillation of a phenol (B47542) with a salicylic (B10762653) acid derivative and acetic anhydride. wits.ac.za However, this procedure generally results in poor yields. wits.ac.za More prevalent classical strategies include the Grover, Shah, and Shah (GSS) reaction, the cyclodehydration of 2,2'-dihydroxybenzophenones, and the electrophilic cycloacylation of 2-aryloxybenzoic acids. The GSS reaction, a one-pot synthesis, involves heating a salicylic acid derivative and a phenol with zinc chloride in phosphoryl chloride. core.ac.uk The direct formation of the xanthone occurs if the intermediate benzophenone (B1666685) has a hydroxyl group at the 6 or 6' position, providing an alternative cyclization site. core.ac.uk

The benzophenone route typically involves a Friedel-Crafts acylation to form a substituted benzophenone, followed by a cyclization step. The diaryl ether pathway relies on an Ullmann condensation between a sodium phenolate (B1203915) and an ortho-halogenated benzoic acid, followed by an electrophilic cycloacylation to form the xanthone ring. core.ac.uk Generally, intermolecular acylation reactions are favored over Ullmann ether syntheses due to higher yields.

Multi-Step Synthetic Pathways and Yield Optimization

Optimization strategies for classical routes have included the use of alternative catalysts and reaction conditions. For example, Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has been used as a catalyst in some cases, yielding better results than the traditional zinc chloride and phosphoryl chloride mixture used in the GSS reaction. core.ac.ukichem.md Microwave-assisted synthesis has also emerged as a method to improve yields and reduce reaction times for xanthone synthesis. core.ac.uk

Innovative Synthetic Approaches to 4-Hydroxyxanthone and Analogues

To circumvent the limitations of classical methods, researchers have developed novel synthetic strategies for this compound and its derivatives. These modern approaches often offer improved yields, milder reaction conditions, and greater synthetic flexibility.

Palladium-Catalyzed Carbonylative Suzuki Cross-Coupling Strategies

This approach involves the coupling of an iodophenol with (2-methoxyphenyl)boronic acid under a carbon monoxide atmosphere, generated from a surrogate. osti.gov The optimization of this reaction, sometimes guided by machine-learning algorithms, has identified suitable building blocks, bases, and solvents to maximize yields. The use of palladium catalysts, such as those based on aminophosphine (B1255530) complexes, has been crucial to the success of this method. The carbonylative Suzuki coupling has proven to be a robust method, applicable to a range of reactants for the synthesis of various xanthone derivatives. osti.gov

Atom-Economy Considerations in this compound Synthesis

The concept of atom economy, which measures the efficiency of a reaction in incorporating all reactant atoms into the final product, is a key principle of green chemistry. skpharmteco.comjocpr.com Classical multi-step syntheses often suffer from poor atom economy due to the use of stoichiometric reagents and the generation of byproducts. skpharmteco.com

The development of innovative synthetic routes, such as the palladium-catalyzed carbonylative Suzuki coupling, represents a significant improvement in atom economy for this compound synthesis. mdpi.com This two-step process is not only higher yielding but also more atom-economical compared to the five-step classical route. By designing more efficient reactions that minimize waste, chemists can develop more sustainable and environmentally friendly methods for producing valuable compounds like this compound. skpharmteco.comjocpr.com Catalytic reactions, in general, contribute to better atom economy by reducing the need for stoichiometric reagents. jocpr.com

Chemical Modification and Derivatization Strategies for this compound

The strategic modification of the this compound scaffold is essential for creating analogues with diverse properties. Halogenation is a common derivatization technique used to alter the electronic and steric characteristics of the xanthone core.

Halogenation via Electrophilic Substitution (e.g., Chloro-Substitution)

The introduction of halogen atoms, particularly chlorine, onto the hydroxyxanthone framework can be achieved through electrophilic substitution reactions. ichem.mdresearchgate.net This modification can significantly influence the biological activity of the resulting compounds. ichem.md

A common method for the chlorination of hydroxyxanthones involves the use of N-chlorosuccinimide (NCS) in the presence of a catalyst system like NaCl/p-toluenesulfonic acid (p-TsOH) in ethanol. ichem.mdresearchgate.netresearchgate.net This reaction proceeds in moderate yield and allows for the targeted introduction of chlorine atoms onto the xanthone ring. ichem.mdresearchgate.net The synthesis of chloro-substituted hydroxyxanthones typically begins with the formation of the hydroxyxanthone core via a cyclodehydration reaction, followed by the electrophilic halogenation step. ichem.mdresearchgate.net Studies have shown that the resulting chloro-substituted derivatives can exhibit enhanced biological properties compared to their non-halogenated precursors. ichem.md

Cyclo-acylation Reactions for Hydroxyxanthone Derivatives

The construction of the xanthone framework, including hydroxyxanthone derivatives, frequently relies on cyclo-acylation reactions. These methods typically involve the formation of a diaryl ether or a benzophenone intermediate, which then undergoes intramolecular cyclization to yield the characteristic tricyclic system of xanthone.

One of the classical approaches is the Grover, Shah, and Shah (GSS) method, which can proceed via a 2-aryloxybenzoic acid intermediate. mdpi.com This intermediate is cyclized through an electrophilic cycloacylation process to form the xanthone skeleton. mdpi.comup.pt A common variation involves the acid-catalyzed intramolecular electrophilic cycloacylation of a diaryl ether intermediate to produce the xanthone derivative. nih.gov For instance, the synthesis of this compound can be achieved by the cyclization of a precursor diaryl ether, which is itself formed through a copper-catalyzed Ullmann ether reaction. nih.gov

Another prominent route involves the cyclodehydration of 2,2'-dihydroxybenzophenone (B146640) intermediates. mdpi.com This pathway often begins with a Friedel-Crafts acylation between a salicylic acid derivative and a phenol to form the benzophenone, which is then cyclized. mdpi.comcore.ac.uk

Modern adaptations of these methods often employ different catalytic systems to improve reaction efficiency and yield. Eaton's reagent, a mixture of phosphorus pentoxide (P₂O₅) and methanesulfonic acid (CH₃SO₃H), is a popular choice for promoting the cyclodehydration of a carboxylic acid and a phenol derivative. ichem.md This reagent facilitates the cyclization and subsequent dehydration to form the xanthone ring. ichem.mdresearchgate.net For example, various hydroxyxanthones have been prepared in yields ranging from 11.15% to 33.42% through the cyclo-acylation of 2,6-dihydroxybenzoic acid with different phenolic compounds using this reagent. researchgate.netnih.gov

| Method | Intermediate | Key Process | Typical Reagents/Catalysts | Reference |

|---|---|---|---|---|

| Grover, Shah, and Shah (GSS) | 2-Aryloxybenzoic acid | Electrophilic Cycloacylation | ZnCl₂/POCl₃ | mdpi.comup.pt |

| Benzophenone Route | 2,2'-Dihydroxybenzophenone | Cyclodehydration | Acid catalysts | mdpi.com |

| Diaryl Ether Route | Diaryl ether | Intramolecular Electrophilic Cycloacylation | H₂SO₄ | nih.gov |

| Eaton's Reagent Method | Carboxylic acid + Phenol | Cyclodehydration | P₂O₅/CH₃SO₃H | ichem.mdresearchgate.net |

Prenylation and Oxygenation Modifications

The functionalization of the this compound core through prenylation (the addition of isoprenoid units) and the modification of its oxygenation pattern are key strategies for creating derivatives. semanticscholar.orgmdpi.com These modifications are often crucial for the biological activity of the resulting compounds. mdpi.comrsc.org

Prenylation of hydroxyxanthones is commonly achieved via a nucleophilic substitution reaction, where the hydroxyl group acts as the nucleophile. mdpi.com This can lead to the formation of open-chain prenylated xanthones. mdpi.com To enhance reaction rates, lower reaction times, and improve selectivity, microwave-assisted organic synthesis (MAOS) has been successfully applied to the synthesis of prenylated xanthones, yielding better results compared to conventional heating methods. mdpi.comresearchgate.net

Enzymatic approaches also offer a highly specific method for prenylation. The prenyltransferase AstPT, from Aspergillus terreus, has been shown to catalyze the O-prenylation of hydroxyxanthones. rsc.org This enzyme transfers a dimethylallyl group from dimethylallyl diphosphate (B83284) (DMAPP) to the hydroxyl group of the xanthone acceptor. rsc.org

The degree and position of oxygen-containing substituents (like hydroxyl or methoxy (B1213986) groups) on the xanthone scaffold significantly influence the molecule's properties. semanticscholar.org Xanthones are categorized based on their level of oxygenation, such as mono-, di-, tri-, and tetra-oxygenated derivatives. semanticscholar.orgnih.gov Synthetic strategies allow for the precise placement of these functional groups, which can be difficult to achieve through isolation from natural sources alone. researchgate.net For example, the synthesis of 1,3,6-trihydroxyxanthone (B1664533) and 3,4,6-trihydroxyxanthone has been reported, demonstrating the ability to control the oxygenation pattern. nih.gov

Synthesis of Fused-Ring Xanthone Derivatives (e.g., Dihydropyranoxanthones, Pyranoxanthones)

The this compound structure is a key precursor for synthesizing more complex, fused-ring systems like dihydropyranoxanthones and pyranoxanthones. nih.govibict.br These tetracyclic derivatives are formed by constructing an additional pyran or dihydropyran ring onto the xanthone framework.

A common strategy for synthesizing dihydropyranoxanthones involves the cyclization of a prenylated hydroxyxanthone intermediate. core.ac.ukmdpi.com A one-step method involves the direct condensation of a hydroxyxanthone with isoprene (B109036) in the presence of orthophosphoric acid. rsc.orgrsc.org Another innovative approach utilizes heterogeneous catalysis, where dihydropyranoxanthones are obtained in a one-pot synthesis from hydroxyxanthones using montmorillonite (B579905) K10 clay as a solid, reusable catalyst. mdpi.comresearchgate.net Combining this clay catalyst with microwave irradiation has been shown to enhance reaction rates and yields. mdpi.com

Pyranoxanthones are typically synthesized from dihydropyranoxanthone precursors. A frequent method is the dehydrogenation of the dihydropyran ring using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). mdpi.comrsc.org An alternative route to pyranoxanthones involves the O-propargylation of a hydroxyxanthone, such as this compound, followed by a cyclization reaction, which can be thermally or catalytically induced. nih.govresearchgate.net For instance, the reaction of a hydroxyxanthone with 3-chloro-3-methyl-1-butyne (B142711) can yield a propargylated intermediate that cyclizes to form the pyranoxanthone. researchgate.net

| Target Derivative | Starting Material | Key Reaction Step(s) | Reagents/Conditions | Reference |

|---|---|---|---|---|

| Dihydropyranoxanthone | Hydroxyxanthone | Condensation with Isoprene | Orthophosphoric acid | rsc.orgrsc.org |

| Dihydropyranoxanthone | Hydroxyxanthone | One-pot synthesis | Montmorillonite K10 clay, Microwave | mdpi.comresearchgate.net |

| Pyranoxanthone | Dihydropyranoxanthone | Dehydrogenation | DDQ | mdpi.comrsc.org |

| Pyranoxanthone | This compound | O-propargylation then Cyclization | Propargyl bromide; Heat or Catalyst | nih.govresearchgate.net |

Spectroscopic Characterization and Structural Elucidation of 4 Hydroxyxanthone

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of 4-hydroxyxanthone. Through a series of one-dimensional and two-dimensional experiments, the chemical environment of each proton and carbon atom can be mapped, and their connectivity can be established. biocrick.comnih.gov

One-dimensional NMR spectra provide fundamental information about the number and type of protons and carbons in the molecule.

¹H NMR: The proton NMR spectrum of this compound displays signals corresponding to its seven aromatic protons and one hydroxyl proton. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the carbonyl group and the electron-donating effect of the hydroxyl and ether functionalities. In a typical solvent like deutero-chloroform (CDCl₃), the spectrum shows seven protons in the aromatic region and a highly deshielded singlet for the hydroxyl proton (OH-4) around δ 10.90, indicating a strong intramolecular hydrogen bond with the adjacent carbonyl group. most.gov.bd The aromatic protons appear as doublets, triplets, and multiplets, with coupling constants (J) characteristic of ortho and meta relationships on the benzene (B151609) rings. most.gov.bdup.pt

¹³C NMR: The proton-decoupled ¹³C NMR spectrum reveals 13 distinct signals, corresponding to the 13 carbon atoms in the this compound molecule. The carbonyl carbon (C-9) is the most deshielded, appearing at approximately δ 176.2 ppm. up.pt Carbons bearing oxygen atoms (C-4, C-4a, C-10a) also show significant downfield shifts. up.pt

DEPT: Distortionless Enhancement by Polarization Transfer (DEPT) experiments are utilized to differentiate between methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons. For this compound, DEPT-135 and DEPT-90 experiments confirm the presence of seven methine (CH) groups and six quaternary carbons (including the carbonyl carbon), with no methylene or methyl groups present in the core structure. biocrick.comnih.gov

The following table summarizes representative ¹H and ¹³C NMR data for this compound recorded in (D₆)DMSO.

| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm) | Multiplicity and Coupling Constant (J in Hz) |

| 1 | 115.2 | 7.61 | dd, J = 7.8, 1.8 |

| 2 | 124.1 | 7.26 | t, J = 7.8 |

| 3 | 120.2 | 7.34 | dd, J = 7.8, 1.8 |

| 4 | 146.7 | - | - |

| 4a | 145.2 | - | - |

| 5 | 118.3 | 7.73 | dd, J = 8.0, 0.8 |

| 6 | 135.4 | 7.88 | ddd, J = 8.0, 7.6, 1.6 |

| 7 | 124.3 | 7.48 | ddd, J = 7.8, 7.6, 0.8 |

| 8 | 126.0 | 8.19 | dd, J = 7.8, 1.6 |

| 9 | 176.2 | - | - |

| 8a | 120.9 | - | - |

| 9a | 122.2 | - | - |

| 10a | 155.4 | - | - |

| 4-OH | - | 10.51 | s |

Data sourced from Antifungal Activity of Xanthones study. up.pt

2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum identifies protons that are spin-coupled to each other, typically on adjacent carbons. For this compound, it reveals the coupling networks within the two aromatic rings, confirming the sequence of protons H-1, H-2, and H-3 on one ring, and H-5, H-6, H-7, and H-8 on the other. biocrick.comnih.gov

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment, or its more modern alternative the HSQC (Heteronuclear Single Quantum Coherence), correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals for all protonated carbons (C-1, C-2, C-3, C-5, C-6, C-7, C-8). tandfonline.comphcog.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum is arguably the most critical experiment for elucidating the complete carbon skeleton, as it shows correlations between protons and carbons that are two or three bonds apart. tandfonline.comphcog.com For this compound, key HMBC correlations include the linkage of the two aromatic rings through the ether oxygen and the carbonyl group. For example, correlations from H-1 to the carbonyl carbon C-9 and the quaternary carbon C-9a, and from H-8 to C-9 and C-10a, confirm the xanthone (B1684191) core structure. researchgate.net The correlation of the hydroxyl proton to C-4, C-3, and C-4a definitively places the hydroxyl group at the C-4 position. researchgate.net

One-Dimensional NMR (¹H NMR, ¹³C NMR, DEPT)

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides essential information regarding the molecular weight and the fragmentation behavior of this compound, further corroborating its structure. nih.gov The molecular formula of this compound is C₁₃H₈O₃, corresponding to a molecular weight of approximately 212.20 g/mol . nih.gov

In a typical electron ionization mass spectrum (EI-MS), this compound exhibits a strong molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 212. nih.govnih.gov This peak confirms the molecular weight of the compound.

The fragmentation pattern is characteristic of the xanthone scaffold. A prominent fragment ion is observed at m/z 184. nih.govnih.gov This corresponds to the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the molecular ion, a classic retro-Diels-Alder-type fragmentation of the central pyrone ring. Another significant fragment can be seen at m/z 155, resulting from the subsequent loss of a formyl radical (CHO).

| Ion | m/z (Mass-to-Charge Ratio) | Proposed Identity/Loss |

| Molecular Ion [M]⁺ | 212 | C₁₃H₈O₃⁺ |

| Fragment | 184 | [M - CO]⁺ |

| Fragment | 155 | [M - CO - CHO]⁺ |

Data sourced from PubChem and NIST Mass Spectrometry Data Center. nih.govnih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis

IR and UV-Vis spectroscopy provide valuable data on the functional groups and the conjugated system of the molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A broad absorption band in the region of 3100-3400 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. tandfonline.comijcea.org A strong, sharp absorption peak around 1610-1650 cm⁻¹ is assigned to the C=O stretching vibration of the conjugated ketone in the pyrone ring. tandfonline.comijcea.org Additional peaks in the 1450-1600 cm⁻¹ range correspond to C=C aromatic ring stretching vibrations, and absorptions around 1100-1300 cm⁻¹ are characteristic of the C-O-C asymmetric stretching of the aryl ether linkage. ijcea.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound, typically recorded in methanol (B129727) or ethanol, shows multiple absorption maxima that are characteristic of the extensive chromophore of the dibenzo-γ-pyrone system. tandfonline.com The spectrum typically displays two or three major bands. These absorptions, often referred to as Band I and Band II, arise from π→π* electronic transitions within the conjugated aromatic and pyrone rings. The presence of the hydroxyl group can cause a slight shift in the position of these maxima (a bathochromic or hypsochromic shift) compared to the parent xanthone molecule. Typical absorption maxima (λ_max) for the xanthone skeleton are observed in the ranges of 230-260 nm and 300-350 nm. tandfonline.comresearchgate.net

Computational Chemistry and in Silico Molecular Modeling of 4 Hydroxyxanthone

Quantum Chemical Studies on Structural and Thermochemical Properties

The process of geometry optimization in computational chemistry aims to find the lowest energy arrangement of atoms in a molecule, which corresponds to its most stable conformation. avogadro.cctaltech.ee For 4-Hydroxyxanthone, computational studies have identified at least two minimum energy conformers on its potential energy surface. mdpi.com The relative populations of these conformers can be determined using the Boltzmann distribution, which relates the energy difference between conformers to their equilibrium distribution. mdpi.com

The stability of this compound is influenced by its planar geometry, which helps to minimize steric strain. Density Functional Theory (DFT) calculations, a common method for geometry optimization, provide detailed information about the molecule's three-dimensional structure. nih.gov

Tautomerism refers to the chemical equilibrium between two or more interconvertible structural isomers, known as tautomers. numberanalytics.com In the case of hydroxy-substituted compounds like this compound, keto-enol tautomerism is a key consideration. numberanalytics.com Computational analysis has been used to study the tautomeric equilibrium of monohydroxyxanthones. mdpi.com These studies have shown that for the four isomers of monohydroxyxanthone, the keto form is the predominant tautomer. mdpi.com Factors such as solvent, temperature, and pH can influence the position of this equilibrium. numberanalytics.com

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. taylorandfrancis.comwikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. taylorandfrancis.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and stability. For this compound, the frontier orbital gap has been calculated to be 4.7 eV.

Table 1: Frontier Orbital Gaps of Monohydroxyxanthones

| Compound | Frontier Orbital Gap (eV) |

|---|---|

| 1-Hydroxyxanthone (B191526) | 4.2 |

| 2-Hydroxyxanthone | 4.5 |

| 3-Hydroxyxanthone | 4.6 |

| This compound | 4.7 |

Data sourced from computational studies.

Electrostatic potential energy maps are valuable tools in computational chemistry for visualizing the charge distribution within a molecule and predicting its reactive sites. reed.edulibretexts.org These maps illustrate regions of positive and negative electrostatic potential on the molecule's surface. mdpi.comreed.edu For this compound, the electrostatic potential energy surface has been mapped onto an electron density isosurface. mdpi.com This analysis helps to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its intermolecular interactions. mdpi.com

Frontier Molecular Orbital Theory Applications

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ichem.mdikm.org.my It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein. ichem.mdikm.org.myresearchgate.net

Molecular docking studies have been performed to investigate the binding of hydroxyxanthone derivatives to various protein targets, providing insights into their potential biological activities. ikm.org.mypandawainstitute.com The binding energy, a key output of these simulations, estimates the strength of the interaction between the ligand and the protein. researchgate.netjapsonline.com

Protein Tyrosine Kinase (PTK): Docking studies have explored the interaction of hydroxyxanthone derivatives with protein tyrosine kinases, which are crucial in cancer cell signaling. ichem.mdikm.org.myresearchgate.net For instance, a chloro-substituted hydroxyxanthone derivative showed a binding interaction with amino acid residues like Asp810, Cys809, Ile789, His790, and Leu644 of the protein tyrosine kinase receptor (PDB ID: 1T46). ichem.mdresearchgate.net Another study on a bromo-substituted hydroxyxanthone also showed interactions with protein tyrosine kinase (1T46.pdb). ikm.org.my

Topoisomerase II: Hydroxyxanthones have been investigated as potential inhibitors of Topoisomerase II, an enzyme essential for DNA replication in cancer cells. japsonline.comnih.gov Molecular docking has revealed that these compounds can bind to the active site of Topoisomerase II. japsonline.comnih.govdocumentsdelivered.com For example, 1,3-dihydroxyxanthone was shown to interact with key amino acid residues and nitrogenous bases within the Topoisomerase II active site. japsonline.com

α-Glucosidase: This enzyme is a target for anti-diabetic drugs. mdpi.complos.org Molecular docking simulations have been used to identify hydroxyxanthone derivatives as potential α-glucosidase inhibitors. mdpi.comresearchgate.net These studies help in understanding the binding modes responsible for the inhibitory activity. researchgate.net

DNA Ligase: The potential of hydroxyxanthone compounds as antibacterial agents has been explored through molecular docking studies against DNA ligase, an essential enzyme in bacteria. aip.orgresearchgate.net For example, 1,3,6-trihydroxyxanthone (B1664533) was predicted to have antibacterial activity by interacting with the amino acid residues of MRSA-resistant phenthoate (B1677647) synthase (a DNA ligase). aip.orgresearchgate.net

Table 2: PubChem Compound Identifiers

| Compound Name | PubChem CID |

|---|---|

| This compound | 611428 nih.gov |

| 1-Hydroxyxanthone | 12701 |

| 2-Hydroxyxanthone | 10260 |

| 3-Hydroxyxanthone | 68132 |

| Protein Tyrosine Kinase | Not applicable |

| Topoisomerase II | Not applicable |

| α-Glucosidase | Not applicable |

| DNA ligase | Not applicable |

| 1,3-Dihydroxyxanthone | 14278 |

Characterization of Non-Covalent Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Non-covalent interactions are crucial in determining the three-dimensional structure and biological activity of molecules. wikipedia.org In the context of this compound, these forces, including hydrogen bonds and π-π stacking, play a significant role in its interactions with biological targets. wikipedia.orgmdpi.com

Unlike its isomer 1-hydroxyxanthone, which forms a strong intramolecular hydrogen bond between the hydroxyl group and the adjacent carbonyl oxygen, this compound does not exhibit this type of interaction. mdpi.com This structural difference has implications for its conformational flexibility and interaction patterns. The hydroxyl group in this compound is, however, capable of acting as both a hydrogen bond donor and acceptor in intermolecular interactions. mdpi.com

Computational studies have explored the role of non-covalent interactions in the binding of hydroxyxanthone derivatives to various biological targets. For instance, molecular docking studies of a hydroxyxanthone derivative with Topoisomerase II revealed interactions through hydrogen bonding with deoxyguanosine and π-π stacking interactions with deoxyadenosine (B7792050) and deoxycytidine residues. researchgate.netx-mol.com Similarly, the interaction of some xanthone (B1684191) derivatives with the active site of acetylcholinesterase involves both π-π stacking and hydrogen bonding. researchgate.net The strength of π-π stacking interactions can be influenced by the presence of hydrogen bonds, which can alter the electron density of the aromatic rings involved. rsc.org

The following table summarizes key non-covalent interactions observed in computational studies of hydroxyxanthone derivatives.

| Interaction Type | Interacting Residues/Molecules | Target Protein/System | Reference |

| Hydrogen Bonding | DG13 | Topoisomerase II | researchgate.net |

| π-π Stacking | DA12, DC8 | Topoisomerase II | researchgate.netx-mol.com |

| π-π Stacking & Hydrogen Bonding | Acetylcholinesterase active site | Acetylcholinesterase | researchgate.net |

| Hydrogen Bonding | Cys673 | PDGFR | researchgate.net |

| π-π Stacking | TRP (194) | Generic Protein | ajchem-a.com |

Advanced In Silico Methodologies

To gain a more dynamic and quantitative understanding of the behavior of this compound and its derivatives, advanced in silico methodologies such as molecular dynamics simulations and binding free energy calculations are employed.

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems over time, offering insights into conformational changes and the stability of ligand-receptor complexes. conicet.gov.ar MD simulations have been utilized to study the stability of hydroxyxanthone derivatives when bound to biological targets. researchgate.netcolab.ws

For example, a 100 ns MD simulation of a chlorinated derivative of 1-hydroxyxanthone bound to the Platelet-Derived Growth Factor Receptor (PDGFR) demonstrated the stability of the complex, as indicated by the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values. researchgate.net The simulation also revealed the persistence of key hydrogen bonds throughout the simulation time. researchgate.net In another study, MD simulations of hydroxyxanthone derivatives complexed with Plasmodium falciparum dihydrofolate reductase (pfDHFR) and dihydroorotate (B8406146) dehydrogenase (pfDHODH) also showed stability over the simulation period. colab.ws

The stability of these complexes is a crucial factor in their potential as inhibitors. The RMSD values from these simulations provide a measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. Lower and stable RMSD values generally indicate a stable binding complex. researchgate.net

The Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) method is a widely used approach to estimate the binding free energy of a ligand to a receptor. researchgate.net This method calculates the free energy difference between the bound and unbound states of the ligand and receptor.

MM-PBSA calculations have been applied to hydroxyxanthone derivatives to quantify their binding affinities to various targets. colab.ws For instance, in a study on potential antimalarial agents, the MM-PBSA method was used to calculate the binding free energy of hydroxyxanthone derivatives to pfDHFR and pfDHODH. colab.ws The results showed that certain derivatives had lower (more favorable) binding energies compared to known ligands, suggesting they could be potent inhibitors. colab.ws

This computational technique provides a more accurate estimation of binding affinity than simple docking scores and is valuable in lead optimization, although it is more computationally intensive.

Molecular Dynamics Simulations

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This method is instrumental in designing new derivatives with enhanced potency. innovareacademics.inresearchgate.net

Several QSAR studies have been conducted on hydroxyxanthone derivatives to guide the design of new compounds with improved anticancer and antimalarial activities. innovareacademics.inresearchgate.netresearchgate.net These models typically use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules.

One study developed a QSAR model for a series of hydroxyxanthone derivatives as anticancer agents. innovareacademics.ininnovareacademics.in The resulting equation indicated that the atomic net charges on specific carbon atoms were the most significant descriptors influencing the anticancer activity. innovareacademics.inresearchgate.net This model was then used to predict the inhibitory concentration (IC50) values of newly designed halogen-substituted hydroxyxanthone derivatives, with some predicted to have high potency. innovareacademics.inresearchgate.net

Another QSAR study focused on designing novel anti-tuberculosis agents from xanthone derivatives. nih.gov The best QSAR model was established using atomic net charges as descriptors, and it was validated through statistical parameters like the coefficient of determination (r²) and the predictive residual sum of squares (PRESS). nih.gov

The general workflow of a QSAR study involves:

Creating a dataset of compounds with known biological activities.

Calculating various molecular descriptors for each compound.

Dividing the dataset into a training set and a test set. nih.gov

Developing a mathematical model using the training set.

Validating the model using the test set. nih.gov

The following table presents an example of a QSAR equation developed for hydroxyxanthone derivatives.

| QSAR Model for Anticancer Activity | Statistical Parameters | Reference |

| Log IC50 = –9.132 qC1 + 28.853 qC5 + 2.456 qC6 – 7.375 qC10 – 5.112 qC11 + 3.900 | n=24, PRESS=0.999, r²=0.7829, SEE=0.235, R=0.885, Fcal/Ftable=4.68 | innovareacademics.inresearchgate.net |

This approach has proven effective in rationally designing new hydroxyxanthone derivatives with potentially enhanced therapeutic properties. nih.gov

Mechanistic Investigations of 4 Hydroxyxanthone Biological Activities in in Vitro Models

Vasodilator Mechanisms in Isolated Vascular Tissues

Studies on isolated vascular tissues have revealed that 4-hydroxyxanthone induces vasodilation through multiple mechanisms, including the modulation of calcium channels, and both endothelium-dependent and -independent pathways.

Calcium Channel Modulation and Transients Abolition in Vascular Smooth Muscle Cells

Research indicates that this compound plays a significant role in modulating calcium (Ca2+) channels within vascular smooth muscle cells. nih.govresearchgate.netthieme-connect.com It has been shown to abolish Ca2+ transients in these cells, which are crucial for muscle contraction. nih.govresearchgate.netthieme-connect.com Specifically, the compound targets L-type calcium channels, and its vasodilator effect is attributed to the blockade of these channels. nih.govresearchgate.net This action prevents the influx of calcium that is necessary for vasoconstriction, thereby promoting relaxation of the vascular smooth muscle.

The vasodilator effect of this compound has been observed in arteries precontracted with substances like phenylephrine (B352888) and KCl. nih.govresearchgate.netthieme-connect.com Its ability to induce a concentration-dependent vasodilator effect highlights its direct action on the vascular smooth muscle. nih.govresearchgate.netthieme-connect.com

Table 1: Vasodilator Effects of Xanthones

| Compound | Vasodilator Effect (%) | Potency (pIC50) | Endothelium Dependence |

|---|---|---|---|

| This compound | 96.22 ± 2.10 | 4.45 ± 0.07 | Independent |

| 9-Xanthenone | 53.63 ± 8.31 | 3.92 ± 0.16 | Independent |

| 4-Methoxyxanthone | 96.57 ± 12.40 | 5.04 ± 0.09 | Partially Dependent |

This table summarizes the vasodilator effects and potencies of this compound and related compounds, demonstrating the importance of the substitution at position 4. Data sourced from a study on mono-oxygenated xanthones. nih.gov

Nitric Oxide Production and Potassium Channel Activation Pathways

While the primary vasodilator mechanism of this compound appears to be the blockade of L-type calcium channels, related compounds suggest the involvement of other pathways. For instance, the substitution of the hydroxyl group in this compound with a methoxy (B1213986) group (creating 4-methoxyxanthone) alters the mechanism of action to include an increase in nitric oxide (NO) production and the activation of potassium (K+) channels. nih.govresearchgate.netthieme-connect.com Although this compound's primary action is independent of NO, the structural similarity and the significant impact of a minor chemical modification highlight the complexity of xanthone (B1684191) pharmacology. nih.govresearchgate.netthieme-connect.com The activation of K+ channels can lead to hyperpolarization of the cell membrane, which in turn inhibits the opening of voltage-dependent calcium channels, contributing to vasodilation. nih.gov

Antiproliferative and Apoptotic Mechanisms in Cancer Cell Lines

In addition to its vascular effects, this compound and other hydroxyxanthone derivatives have been investigated for their potential as anticancer agents. These studies have focused on their ability to inhibit cancer cell growth and induce programmed cell death (apoptosis).

Topoisomerase II Inhibition and DNA Intercalation

Hydroxyxanthones, due to their three-fused aromatic ring structure, are recognized as potential topoisomerase II inhibitors. nih.gov Topoisomerase II is a crucial enzyme involved in DNA replication and transcription in cancer cells. nih.gov The mechanism of inhibition is believed to involve an intercalation mechanism, where the hydroxyxanthone molecule inserts itself into the DNA structure at the cleavage sites of topoisomerase II. nih.govresearchgate.net This action is similar to that of established DNA intercalators like doxorubicin (B1662922) and mitoxantrone. nih.gov Molecular docking studies have shown that hydroxyxanthones can interact with the active sites of topoisomerase II through hydrogen bonding and π–π stacking interactions with DNA bases. researchgate.net This inhibition of topoisomerase II leads to anti-proliferative and apoptotic effects in cancer cells. japsonline.com

Modulation of Cell Cycle Progression and Apoptosis Induction

Hydroxyxanthones have been shown to induce apoptosis in various cancer cell lines. nih.govnih.gov The anticancer activity of these compounds is linked to their ability to trigger apoptosis, a process of programmed cell death that is often dysregulated in cancer. nih.govnih.gov The induction of apoptosis can occur through various pathways, including the activation of caspases, which are key enzymes in the apoptotic cascade. nih.gov

Furthermore, some xanthone derivatives have been observed to modulate the cell cycle, causing an arrest at specific phases, such as the G2/M phase. mdpi.com This cell cycle arrest prevents cancer cells from proliferating. mdpi.comnih.gov For example, a pyranoxanthone derivative was found to decrease cellular proliferation and induce an S-phase cell cycle arrest in leukemia cell lines. uma.pt The induction of apoptosis is a common mechanism for many anticancer agents, and the ability of hydroxyxanthones to trigger this process highlights their therapeutic potential. foodandnutritionjournal.org

Antioxidant Action and Oxidative Stress Modulation

Free Radical Scavenging Mechanisms

This compound's antioxidant activity is rooted in its capacity to neutralize free radicals. biosynth.com This is primarily achieved through the donation of a hydrogen atom from its hydroxyl group, which in turn stabilizes the free radical. The structure of the xanthone core, with its resonance capabilities, further enhances this stabilizing effect. Phenolic compounds, including this compound, are recognized for their potent radical-scavenging properties which can protect cells from damage caused by reactive oxygen species (ROS). mdpi.comui.ac.id

The primary defense mechanism of these scavenger antioxidants is the donation of an electron to a free radical, a process that neutralizes it. ui.ac.id The resulting antioxidant molecule, now a radical itself, is relatively stable and can be neutralized by other antioxidants. ui.ac.id In vitro assays, such as the 1,1-diphenyl-2-picryl-hydrazyl (DPPH) radical scavenging assay, are commonly used to evaluate this activity. For instance, a dihydroxyxanthone derivative demonstrated strong antioxidant activity with an IC50 value of 349 ± 68 µM in a DPPH assay. researchgate.netnih.gov The position and number of hydroxyl groups on the xanthone structure can influence its antioxidant capacity. researchgate.netnih.gov

Influence on Related Signaling Pathways

Beyond direct radical scavenging, this compound and related phenolic compounds can modulate cellular signaling pathways involved in the response to oxidative stress. biosynth.commdpi.com These compounds have been shown to mediate protection against oxidants by stimulating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.com The Nrf2 pathway is a key regulator of the cellular antioxidant response.

Additionally, phenolic compounds can influence the mitogen-activated protein kinase (MAPK) signaling pathways. mdpi.com Oxidative stress can lead to the activation of MAPKs such as JNK, p38, and ERK1/2, which are involved in transmitting external stimuli to the cell nucleus. mdpi.com By inhibiting these MAPKs, phenolic compounds can suppress the expression of matrix metalloproteinases (MMPs), enzymes that degrade collagen and other extracellular matrix proteins. mdpi.com They also limit the signaling of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key player in inflammatory responses. mdpi.com

Antimicrobial Action and Target Interaction Studies

Antibacterial actions of compounds like hydroxyxanthones typically fall into several mechanisms, including the inhibition of enzymes involved in cell wall biosynthesis, nucleic acid metabolism and repair, and protein synthesis. aip.org Molecular docking studies are often employed to investigate the potential mechanisms of action against bacteria, including resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). aip.orgresearchgate.net

Inhibition of Cell Wall Biosynthesis Enzymes

The bacterial cell wall, composed of peptidoglycan, is a crucial structure for bacterial survival and a prime target for antibiotics. nih.govsigmaaldrich.com Its biosynthesis is a complex process involving several enzymes that can be inhibited by antibacterial agents. nih.gov For example, fosfomycin (B1673569) inhibits MurA, an enzyme involved in the first step of peptidoglycan synthesis. nih.gov Other key enzymes in this pathway include transglycosylases and transpeptidases (also known as penicillin-binding proteins or PBPs), which are responsible for elongating and cross-linking the peptidoglycan chains. nih.gov While direct evidence for this compound's specific inhibition of these enzymes is still emerging, the general class of hydroxyxanthones has been identified as having potential as broad-spectrum antibiotic materials. aip.org

Nucleic Acid Metabolism and Repair Pathway Interference

The synthesis and repair of nucleic acids are fundamental processes for all living cells, and their inhibition is a key mechanism for many antibacterial drugs. creative-biolabs.com Antibiotics that interfere with these pathways can be classified as DNA inhibitors or RNA inhibitors. creative-biolabs.com DNA gyrase (topoisomerase II) and topoisomerase IV are critical enzymes in DNA replication and are the targets of quinolone and coumarin (B35378) antibiotics. creative-biolabs.com Some hydroxyxanthone derivatives have been shown to inhibit topoisomerase II, which is essential for DNA replication, suggesting a potential mechanism for their antimicrobial and anticancer activities. nih.gov Molecular docking studies have indicated that hydroxyxanthones can interact with the active sites of Topoisomerase II through hydrogen bonding and π–π stacking interactions. researchgate.netnih.gov

Protein Synthesis Inhibition

Protein synthesis is another essential cellular process that is a common target for antibiotics. This mechanism involves the inhibition or regulation of enzymes and ribosomes responsible for translating genetic information into proteins. aip.org While specific studies detailing the direct inhibition of protein synthesis by this compound are limited, the broader class of hydroxyxanthones is recognized for its potential to act through this mechanism. aip.org

Cellular Membrane Structure Disruption

The disruption of the cellular membrane is a recognized mechanism of action for the antibacterial effects of hydroxyxanthone compounds. aip.orgresearchgate.net This class of molecules has demonstrated the potential to act as broad-spectrum antibiotic agents by killing both gram-positive and gram-negative bacteria. aip.orgresearchgate.net One of the four general mechanisms of antibacterial action involves the disruption of the membrane structure. aip.org While specific studies on this compound are limited, research on related hydroxyxanthone derivatives supports this mechanism. For instance, studies on various synthesized hydroxyxanthones confirmed their ability to inhibit the growth of bacteria like Escherichia coli, Bacillus cereus, Staphylococcus aureus, and Salmonella typhimurium. aip.org The activity of xanthone derivatives is influenced by the number and position of hydroxyl groups on the xanthone core. nih.gov This suggests that this compound may contribute to membrane disruption, a key factor in its potential biological activities.

Enzyme Inhibition Profiles

Xanthone derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme crucial for carbohydrate digestion. researchgate.netresearchgate.net Inhibiting this enzyme can delay glucose absorption, which is a therapeutic strategy for managing post-prandial hyperglycemia. researchgate.netmdpi.com The inhibitory activity of hydroxylated xanthone derivatives is often significantly higher than that of the unsubstituted xanthone core. researchgate.net

Research has established a clear structure-activity relationship, indicating that both the number and the position of hydroxyl groups on the xanthone structure are critical for its inhibitory potency. researchgate.netresearchgate.net For example, a study demonstrated that 1,3,7-trihydroxyxanthone had a 12-fold stronger activity than 1-hydroxyxanthone (B191526), highlighting the importance of the hydroxylation pattern. researchgate.net While direct IC50 values for this compound are not extensively reported, the inhibitory potential of the general class of hydroxyxanthones is well-documented. The standard inhibitor used for comparison in these studies is typically acarbose. researchgate.netmdpi.com

Table 1: In Vitro α-Glucosidase Inhibition Data for Selected Xanthone Derivatives and Acarbose

| Compound/Standard | IC50 (µM) | Source |

|---|---|---|

| Acarbose | 290 ± 0.54 | mdpi.com |

| 1,3,7-Trihydroxyxanthone | Data not specified, but 12x more active than 1-hydroxyxanthone | researchgate.net |

This table presents data for related compounds to illustrate the general inhibitory potential of the xanthone class against α-glucosidase.

Acetylcholinesterase (AChE) is a key enzyme in the nervous system that hydrolyzes the neurotransmitter acetylcholine (B1216132). researchgate.net Inhibition of AChE is a primary strategy for the treatment of Alzheimer's disease, as it increases the levels of acetylcholine in the brain. nih.govms-editions.cl Xanthones have emerged as a promising class of AChE inhibitors. researchgate.net

Table 2: In Vitro Acetylcholinesterase (AChE) Inhibition Data for Selected Xanthone Derivatives

| Compound | IC50 (µM) | Source |

|---|---|---|

| Substituted Xanthone 2g | 20.8 | researchgate.net |

This table includes data for related synthetic xanthone derivatives to provide context for the potential AChE inhibitory activity of the xanthone scaffold.

Structure Activity Relationship Sar Studies of 4 Hydroxyxanthone Derivatives

Influence of Hydroxyl Group Position and Number on Biological Activities

The position and number of hydroxyl (-OH) groups on the xanthone (B1684191) skeleton are critical determinants of biological activity, though the relationship is not always linear. nih.govpandawainstitute.com The presence of hydroxyl groups is often essential for activity, potentially by forming hydrogen bonds with the active sites of protein receptors. pandawainstitute.com

For instance, in studies on anticancer activity against human liver carcinoma (HepG2) cells, 1-hydroxyxanthone (B191526) showed greater activity than the parent xanthone structure. pandawainstitute.com However, the addition of a second hydroxyl group yielded varied results; 1,7-dihydroxyxanthone was more potent than 1-hydroxyxanthone, while 1,3-dihydroxyxanthone was less active. pandawainstitute.com This suggests that the specific placement of the hydroxyl groups is more influential than simply increasing their number. Similarly, for activity against breast cancer (T47D) cells, the presence of a hydroxyl group at the C-3 position was found to be crucial for enhancing anticancer activity. ijcea.org Interestingly, in this cell line, monohydroxyxanthones (specifically 3-hydroxyxanthone) demonstrated more potent activity than some di-, tri-, and tetrahydroxyxanthones. ijcea.org

In the context of antimalarial activity, xanthones with hydroxyl groups in the peri-position (C-1 or C-8) showed decreased activity, possibly due to intramolecular hydrogen bonding with the carbonyl group, which could reduce its affinity for heme. nih.gov Conversely, paired hydroxyls on the lower half of the xanthone structure significantly enhanced antimalarial potency. nih.gov

The antioxidant potential of xanthones is also heavily influenced by hydroxylation patterns. For example, a 1,3,6-trihydroxy substitution pattern has been shown to enhance electron-transfer potential. mdpi.comsemanticscholar.org The presence of a catechol (1,2-dihydroxy) or resorcinol (B1680541) (1,3-dihydroxy) moiety often contributes significantly to antioxidant and cytotoxic activities. researchgate.net

Table 1: Influence of Hydroxyl Group Position on Anticancer Activity (HepG2 Cell Line)

| Compound | Hydroxyl Group Position(s) | IC50 (µM) |

|---|---|---|

| Xanthone | None | 85.3 |

| 1-Hydroxyxanthone | 1 | 43.2 |

| 3-Hydroxyxanthone | 3 | 85.3 |

| 1,3-Dihydroxyxanthone | 1, 3 | 71.4 |

| 1,6-Dihydroxyxanthone | 1, 6 | 40.4 |

| 1,7-Dihydroxyxanthone | 1, 7 | 13.2 |

| 1,3,6,8-Tetrahydroxyxanthone | 1, 3, 6, 8 | 9.18 |

Data sourced from pandawainstitute.com

Impact of Specific Substituent Groups (e.g., Chloro, Methoxy (B1213986), Pyrano, Prenyl) on Potency and Mechanism

Beyond hydroxyl groups, other substituents dramatically alter the biological profile of 4-hydroxyxanthone derivatives.

Chloro Group: The introduction of a chloro group has been shown to increase the anticancer activity of hydroxyxanthone derivatives. ichem.md For example, chlorinated derivatives of 1,6-dihydroxyxanthone, 1,7-dihydroxyxanthone, and 1,3,7-trihydroxyxanthone displayed enhanced activity against P388 murine leukemia cells compared to their non-chlorinated parent compounds. ichem.mdresearchgate.net This suggests that the electron-withdrawing nature and steric properties of chlorine can positively influence cytotoxicity.

Methoxy Group: Methoxy (-OCH3) groups also modulate anti-inflammatory and antioxidant activities. nih.gov In some cases, methylation of hydroxyl groups can lead to a loss of activity, as seen in antibacterial studies where the free hydroxyl at C-6 was found to be essential. tandfonline.com

Pyrano and Furan (B31954) Rings: The formation of pyran or furan rings by cyclization of a side chain with an adjacent hydroxyl group creates a more rigid structure that can affect receptor binding. For instance, the formation of a pyrano ring can influence antibacterial activity. mdpi.com In some anticancer evaluations, a fused dihydropyran ring rendered the xanthone inactive, whereas the presence of a flexible prenyl group at the same position conferred moderate activity.

Prenyl Group: Prenylation (the addition of a prenyl or geranyl group) is a common modification in natural xanthones and often enhances biological activity by increasing lipophilicity, which can improve membrane permeability and interaction with biological targets. core.ac.ukmdpi.com The position of the prenyl group is critical. For example, prenylation at C-8 is often associated with potent anticancer activity, while prenylation at C-4 may diminish this effect. mdpi.com In studies on antituberculosis activity, tri- and tetra-oxygenated xanthones with two C5 units (prenyl groups) were essential for high potency. nih.gov The introduction of a prenyl group to 1-hydroxyxanthone was also found to dramatically increase its anticancer activity against the MCF-7 cell line. mdpi.com

Table 2: Effect of Prenylation on Biological Activities

| Parent Compound | Prenylation Position | Biological Activity | Effect |

|---|---|---|---|

| Xanthone Core | C-8 | Anticancer | Enhanced activity mdpi.com |

| Xanthone Core | C-4 | Anticancer | Diminished activity mdpi.com |

| Xanthone Core | C-2 | Antioxidant | No major role mdpi.comsemanticscholar.org |

Correlation of Structural Features with Specific Receptor Binding and Differential Biological Effects

The diverse biological effects of this compound derivatives stem from their ability to interact with a wide range of protein receptors and enzymes. nih.govmdpi.com Specific structural features correlate with binding to particular targets.

Receptor Binding and Enzyme Inhibition: Molecular docking studies have provided insights into these interactions. For example, certain hydroxyxanthone derivatives have been shown to bind to the active site of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. researchgate.netnih.gov The xanthone core can engage in π-π stacking interactions with aromatic amino acid residues like tryptophan, while hydroxyl groups can form crucial hydrogen bonds. researchgate.netnih.govresearchgate.net The addition of hydrophobic substituents at the C-3 position, such as alkenyl or alkylated phenyl groups, can further enhance binding affinity through hydrophobic and π-alkyl interactions. researchgate.nettandfonline.com

Topoisomerase Inhibition: Many xanthones exert their anticancer effects by inhibiting topoisomerases, enzymes that control DNA topology. researchgate.net The planar xanthone ring system is well-suited to intercalate between DNA base pairs, while substituents like hydroxyl groups can form hydrogen bonds with the enzyme and/or DNA, stabilizing the drug-enzyme-DNA complex. pandawainstitute.comnih.gov For instance, 1,3,6,8-tetrahydroxyxanthone has been studied for its interaction with Topoisomerase IIα (TopIIα). pandawainstitute.comnih.gov

Protein Kinase and Other Targets: Xanthone derivatives can also bind to and modulate the activity of protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer. nih.gov For example, γ-mangostin and α-mangostin have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2). researchgate.net The differential substitution on the xanthone scaffold allows these compounds to interact with a variety of targets, including cyclooxygenase and various transcription factors, leading to a broad spectrum of biological activities such as anti-inflammatory, antidiabetic, and antimicrobial effects. nih.govmdpi.com Molecular docking studies have shown that chloro-substituted hydroxyxanthones can bind to the protein tyrosine kinase receptor, and sulfonamide-substituted xanthones show potential as α-glucosidase inhibitors. ichem.mdrjpbcs.com

Table 3: Chemical Compounds and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| This compound | 72381 |

| 1-Hydroxyxanthone | 72380 |

| 3-Hydroxyxanthone | 59345 |

| 1,3-Dihydroxyxanthone | 73656 |

| 1,6-Dihydroxyxanthone | 73657 |

| 1,7-Dihydroxyxanthone | 73658 |

| 2,7-Dihydroxyxanthone | 642735 |

| 1,3,6-Trihydroxyxanthone (B1664533) | 6454044 |

| 1,3,7-Trihydroxyxanthone | 5318536 |

| 2,3,7-Trihydroxyxanthone | 5318537 |

| 1,3,6,8-Tetrahydroxyxanthone | 5470123 |

| Norathyriol | 5281681 |

| α-Mangostin | 5281650 |

| γ-Mangostin | 5281651 |

| Doxorubicin (B1662922) | 31703 |

| Gambogic acid | 5282245 |

| Gentisin | 5281646 |

Future Research Trajectories and Academic Implications for 4 Hydroxyxanthone

Elucidation of Unexplored Biochemical Pathways and Molecular Mechanisms

While 4-hydroxyxanthone is known to possess antioxidant, antimicrobial, anticancer, and vasodilator properties, the full scope of its molecular interactions remains partially understood. biosynth.comresearchgate.netbiocrick.com Its mode of action often involves the modulation of oxidative stress and inflammation, but the specific signaling pathways and molecular targets are not fully mapped. biosynth.com For instance, its vasodilator effect has been linked to the blockade of L-type calcium channels, an endothelium-independent mechanism. researchgate.netbiocrick.com However, the broad range of its biological effects suggests it interacts with multiple, complex biochemical pathways that are yet to be discovered.

Future investigations should aim to unravel these unexplored mechanisms. It is known that xanthone (B1684191) derivatives can influence key signaling pathways like MAPK and NF-κB, which are critical in inflammation. nih.gov A crucial research direction will be to determine if and how this compound specifically modulates these and other cascades. Furthermore, while its antibacterial action is thought to involve the disruption of membrane structures and potential inhibition of enzymes like DNA ligase, detailed mechanistic studies are required for confirmation. aip.org The biosynthesis of xanthones in plants involves the shikimate pathway leading to a benzophenone (B1666685) intermediate, but the specific enzymatic steps and regulatory networks for many xanthones, including this compound, require deeper investigation to be fully understood. nih.govmdpi.comresearchgate.net A comprehensive elucidation of these pathways will be paramount in understanding its polypharmacological profile and identifying new therapeutic applications.

Development of Advanced Synthetic Methodologies for Novel Analogues

Modern synthetic chemistry offers more sophisticated and efficient alternatives. A significant advancement is the use of palladium-catalyzed carbonylative Suzuki cross-coupling, which provides a novel and efficient two-step route to this compound with high atom economy, overcoming the drawbacks of classical methods. Future research will likely focus on further refining such metal-catalyzed reactions. researchgate.net Other promising methodologies include the use of chromen-4-ones as building blocks and various cycloaddition strategies. researchgate.net

Furthermore, research is actively focused on modifying the core xanthone structure to enhance bioactivity. This includes the synthesis of chloro-substituted hydroxyxanthones, which have shown increased anticancer activity compared to their parent compounds. ichem.md The synthesis of hybrid molecules, combining the xanthone scaffold with other pharmacologically active moieties like pyrazole, is another promising avenue to develop compounds with enhanced properties, such as selective COX-2 inhibition. nih.gov The application of techniques like microwave-assisted synthesis can lead to better yields, reduced reaction times, and higher selectivity in creating derivatives such as prenylated xanthones. mdpi.com These advanced synthetic methodologies are critical for generating a diverse library of this compound analogues for extensive biological screening.

Integration of Multi-Omics Data for Comprehensive Biological Profiling

To achieve a holistic understanding of the biological effects of this compound, future research must move beyond single-pathway analysis and embrace a systems-level approach. The integration of multiple "omics" data sets—such as genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for creating a comprehensive biological profile of the compound. nih.govnih.gov This multi-omics approach can reveal the global changes occurring within a biological system upon exposure to this compound, providing insights that are unattainable with any single omics technique alone. researchgate.net

For example, untargeted metabolomics has been used to profile metabolic changes in response to treatments containing xanthones. mdpi.com By integrating this with transcriptomic and proteomic data, researchers could map the complete cascade of events from gene expression changes to alterations in protein function and metabolic output. This integrated analysis can help identify the full spectrum of pathways modulated by this compound, discover novel biomarkers of its activity, and elucidate complex mechanisms of action. nih.govnih.gov Although the application of multi-omics integration to this compound specifically is still an emerging area, its successful use in other complex diseases demonstrates its potential to overcome the limitations of small sample sizes and provide deep mechanistic insights. jci.org Adopting such data integration strategies will be invaluable for systematically exploring the compound's polypharmacological nature and identifying new therapeutic opportunities.

Targeted Drug Design and Optimization through Synergistic Computational and Experimental Approaches

The future of developing this compound-based therapeutics lies in the powerful synergy between computational modeling and experimental validation. ijdrt.com This integrated approach, often termed computer-aided drug design (CADD), accelerates the discovery process by rationally designing and optimizing novel compounds with improved efficacy and selectivity. ijdrt.comnih.gov

The process typically begins with in silico methods, such as molecular docking, to predict how different this compound derivatives bind to specific protein targets. nih.gov This has been successfully applied to design analogues targeting enzymes like α-glucosidase for anti-diabetic potential, COX-2 for anti-inflammatory effects, and protein tyrosine kinases for anticancer activity. nih.govichem.mdbenthamdirect.com Computational tools like AutoDock and Discovery Studio are used to perform these simulations, providing insights into binding affinities and key molecular interactions that guide the design of more potent ligands. nih.govichem.mdijrpr.com Computational studies can also provide fundamental data on the structural and thermodynamic stability of hydroxyxanthone isomers, which is critical for effective drug design. mdpi.com

The most promising candidates identified through these computational screenings are then synthesized and subjected to rigorous experimental testing (in vitro and in vivo) to validate their biological activity. benthamdirect.comresearchgate.net This iterative cycle of computational prediction, chemical synthesis, and biological evaluation allows for the targeted optimization of lead compounds. ijdrt.com This synergistic strategy enables researchers to efficiently screen vast chemical possibilities and focus resources on analogues with the highest potential, significantly streamlining the path from a promising scaffold like this compound to a viable drug candidate.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for confirming the identity and purity of 4-hydroxyxanthone in synthetic studies?

- Methodological Guidance : Use a combination of spectroscopic techniques (e.g., -NMR, -NMR) and chromatographic methods (HPLC with UV detection) to verify structural integrity. For purity, ensure ≥95% by HPLC and elemental analysis. New compounds require full spectral characterization, while known compounds should cross-reference CAS 14686-63-6 and published melting points .

Q. How can researchers optimize the synthesis of this compound to improve yields?

- Synthesis Strategy : The Ullmann coupling reaction for diaryl ether intermediates (key precursors) benefits from co-catalysts like picolinic acid instead of N,N-dimethylglycine, improving yields from 15% to 40%. Acid-catalyzed cycloacylation of intermediate 5 (from methyl ester hydrolysis) is critical for xanthone ring formation .

Q. What solubility challenges arise with this compound, and how are they addressed in formulation studies?

- Solubility Data : this compound exhibits poor aqueous solubility. Use DMSO for in vitro assays (e.g., 10 mM stock solutions). Supercritical CO at 32–75°C and 74–354 bar enhances solubility for purification, with polarity and intramolecular H-bonding influencing solubility trends .

Q. How is this compound metabolized in mammalian models, and what are the implications for pharmacokinetics?

- Metabolic Pathways : In rats, 24% of xanthone is metabolized to free this compound, with conjugated forms detected in bile and urine. No ring fission occurs, suggesting stability under physiological conditions. Monitor urinary excretion and biliary clearance for bioavailability studies .

Advanced Research Questions